Cas no 52516-30-0 (2-[3-(trifluoromethyl)phenyl]ethan-1-amine)

2-[3-(Trifluoromethyl)phenyl]ethan-1-amine is a fluorinated aromatic amine with a phenyl ring substituted by a trifluoromethyl group at the meta position and an ethylamine side chain. This compound is valued for its structural versatility in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it useful in drug design. Its amine functionality allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing compounds. The compound’s well-defined reactivity and stability under standard conditions make it a reliable intermediate for research and industrial applications.
2-[3-(trifluoromethyl)phenyl]ethan-1-amine structure
52516-30-0 structure
Product Name:2-[3-(trifluoromethyl)phenyl]ethan-1-amine
CAS No:52516-30-0
MF:C9H10F3N
MW:189.177612781525
MDL:MFCD00040756
CID:369403
PubChem ID:104223
Update Time:2025-11-02

2-[3-(trifluoromethyl)phenyl]ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-(Trifluoromethyl)phenyl)ethanamine
    • 2-(3-Trifluoromethylphenyl)ethylamine
    • 3-(TRIFLUOROMETHYL)PHENETHYLAMINE
    • 2-[3-(trifluoromethyl)phenyl]ethanamine
    • 2-[3-(Trifluoromethyl)phenyl]ethylamine
    • Benzeneethanamine,3-(trifluoromethyl)-
    • 2-(3-Trifluoromethylphenyl)ethanamine
    • m-(Trifluoromethyl)phenethylamine
    • 2-[3-(trifluoromethyl)phenyl]ethan-1-amine
    • 3-trifluoromethyl-phen-ethyl-amine
    • 3-(trifluoromethyl)phenethyl amine
    • 2-(3-trifluoromethyl-phenyl)-ethylamine
    • 52516-30-0
    • 2-(3-trifluoromethylphenyl)ethyl amine
    • CS-W005053
    • EN300-120947
    • EINECS 257-988-3
    • CHEMBL448523
    • AS-19453
    • 3-trifluoromethylphenethylamine
    • BRN 4398117
    • MFCD00040756
    • FT-0610857
    • BDBM50262796
    • DTXSID90200517
    • 49F5H9E5Y4
    • T3086
    • 3-(Trifluoromethyl)benzeneethanamine
    • 2-(3-trifluoromethyl-phenyl) ethyl amine
    • NS00057604
    • {2-[3-(TRIFLUOROMETHYL)PHENYL]ETHYL}AMINE
    • m-Trifluoromethylphenethylamine
    • CK1123
    • SCHEMBL40017
    • AKOS000159379
    • Phenethylamine, m-trifluoromethyl-
    • SY012828
    • Benzeneethanamine, 3-(trifluoromethyl)-
    • (2-[3-(Trifluoromethyl)phenyl]ethyl)amine
    • {2-[3-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE
    • 2-(3-trifluoromethylphenyl)-ethylamine
    • 3-trifluoromethylphenethyl-amine
    • DB-021779
    • BBL102913
    • STL556722
    • MDL: MFCD00040756
    • Inchi: 1S/C9H10F3N/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6H,4-5,13H2
    • InChI Key: BPVYCXMGJPKOTQ-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)CCN)(F)F

Computed Properties

  • Exact Mass: 189.07700
  • Monoisotopic Mass: 189.076534
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 1
  • Tautomer Count: Not determined
  • XLogP3: 2.1
  • Topological Polar Surface Area: 27.6

Experimental Properties

  • Color/Form: liquid
  • Density: 1.186
  • Boiling Point: 201 ºC
  • Flash Point: 81 ºC
  • Refractive Index: 1.4635-1.4655
  • PSA: 26.02000
  • LogP: 2.90690
  • Sensitiveness: Light Sensitive
  • Solubility: Not determined

2-[3-(trifluoromethyl)phenyl]ethan-1-amine Security Information

2-[3-(trifluoromethyl)phenyl]ethan-1-amine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-[3-(trifluoromethyl)phenyl]ethan-1-amine Pricemore >>

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Additional information on 2-[3-(trifluoromethyl)phenyl]ethan-1-amine

Comprehensive Guide to 2-[3-(Trifluoromethyl)phenyl]ethan-1-amine (CAS No. 52516-30-0): Properties, Applications, and Market Insights

2-[3-(Trifluoromethyl)phenyl]ethan-1-amine (CAS No. 52516-30-0) is a specialized organic compound with a wide range of applications in pharmaceuticals, agrochemicals, and material science. This trifluoromethyl-substituted phenyl ethylamine derivative is gaining attention due to its unique chemical properties and versatility in synthesis. In this article, we delve into its molecular structure, key characteristics, industrial uses, and emerging trends.

The compound features a phenyl ring substituted with a trifluoromethyl group at the meta-position, attached to an ethylamine side chain. This structure contributes to its enhanced lipophilicity and metabolic stability, making it valuable in drug design. Researchers often refer to it as 3-(trifluoromethyl)phenethylamine or m-trifluoromethylphenethylamine in scientific literature.

One of the most searched questions about 2-[3-(trifluoromethyl)phenyl]ethan-1-amine relates to its synthetic routes. Common preparation methods involve: 1) Nucleophilic aromatic substitution of 3-bromobenzotrifluoride, 2) Reductive amination of 3-(trifluoromethyl)benzaldehyde, or 3) Catalytic hydrogenation of corresponding nitriles. The choice of synthesis impacts the yield and purity of the final product.

In pharmaceutical applications, this compound serves as a key building block for various bioactive molecules. Its trifluoromethyl group enhances binding affinity to biological targets while improving pharmacokinetic properties. Recent studies highlight its potential in developing: • CNS-targeting drugs (due to blood-brain barrier permeability) • Anti-inflammatory agentsAntidepressant candidates

The agrochemical industry utilizes 52516-30-0 in developing advanced pesticides and herbicides. The CF3 group contributes to weather resistance and biological activity, addressing growing demands for environmentally sustainable crop protection solutions. Market analysts project increased demand as farmers seek climate-resilient agricultural chemicals.

Material scientists value 2-[3-(trifluoromethyl)phenyl]ethan-1-amine for creating fluorinated polymers with exceptional thermal stability and chemical resistance. These materials find applications in: • Electronic componentsHigh-performance coatingsSpecialty adhesives The compound's ability to modify surface properties makes it crucial for next-generation materials.

Quality control of CAS 52516-30-0 involves rigorous analytical techniques. HPLC (High-Performance Liquid Chromatography) typically confirms purity (>98%), while GC-MS (Gas Chromatography-Mass Spectrometry) verifies molecular structure. NMR spectroscopy (particularly 19F NMR) is essential for characterizing the trifluoromethyl moiety. Proper storage requires anhydrous conditions and inert atmosphere to prevent degradation.

The global market for trifluoromethyl-containing compounds like 2-[3-(trifluoromethyl)phenyl]ethan-1-amine shows steady growth (CAGR ~6.5%). Key drivers include: • Expanding pharmaceutical R&D • Rising demand for advanced materials • Increasing agricultural productivity needs Major manufacturers are investing in green chemistry approaches to improve synthesis sustainability.

Recent innovations focus on catalytic trifluoromethylation methods to produce 52516-30-0 more efficiently. Researchers are exploring: • Photocatalytic systemsElectrochemical approachesFlow chemistry techniques These advancements address the compound's growing importance in medicinal chemistry and material science.

When handling 2-[3-(trifluoromethyl)phenyl]ethan-1-amine, standard laboratory precautions apply. Although not classified as hazardous under normal conditions, proper personal protective equipment (gloves, goggles) is recommended. The compound should be stored away from strong oxidizers and acids in well-ventilated areas. Material Safety Data Sheets (MSDS) provide complete handling guidelines.

For researchers sourcing CAS 52516-30-0, quality parameters to verify include: • Purity level (typically 97-99%) • Water content (<0.5%) • Heavy metal impuritiesIsomeric purity Reputable suppliers provide comprehensive analytical certificates and stability data.

The future outlook for 2-[3-(trifluoromethyl)phenyl]ethan-1-amine remains positive, driven by: • Ongoing drug discovery programs • Development of fluorinated functional materials • Sustainable crop protection innovations As synthetic methodologies improve, this compound will likely see expanded applications across multiple industries.

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